molecular formula C19H21N3O B5641554 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B5641554
M. Wt: 307.4 g/mol
InChI Key: ARWLYLDIQHFWME-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzimidazole derivatives, including those with substituted acetamide groups, are commonly synthesized through condensation reactions involving o-phenylenediamine and carboxylic acid derivatives under specific conditions. For example, Drabina et al. (2009) described the synthesis of a closely related molecule, 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, through nitration and reduction steps, highlighting the complex synthetic pathways typical for benzimidazole compounds (Drabina, Panov, Sedlák, Růžička, Kopřivová, & Ventura, 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often analyzed using spectroscopic methods, such as NMR and X-ray crystallography. Geiger and Isaac (2014) discussed the structure of a similar benzimidazole derivative, detailing the planarity of the benzimidazole ring system and its interactions within the crystal lattice, which are essential for understanding the molecule's chemical behavior and reactivity (Geiger & Isaac, 2014).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives includes their participation in various reactions, such as substitution and condensation, which are fundamental for further chemical modifications and applications. The synthesis of benzimidazole compounds often involves reactions under specific conditions that can lead to a wide range of derivatives with diverse chemical properties.

Physical Properties Analysis

Benzimidazole derivatives' physical properties, including solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are significantly influenced by the molecular structure and substituents on the benzimidazole core. The solubility and stability of these compounds can vary widely, affecting their utility in different applications.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity (pKa) values, are vital for their biological activity and interaction with biological targets. Duran and Canbaz (2013) determined the acidity constants of various acetamide derivatives, providing insights into the compound's behavior in biological systems (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-12-5-6-16(7-13(12)2)21-19(23)10-22-11-20-17-8-14(3)15(4)9-18(17)22/h5-9,11H,10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLYLDIQHFWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C2C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

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